11-Fluoro-5-methylchrysene
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Overview
Description
11-Fluoro-5-methylchrysene is a fluorinated derivative of 5-methylchrysene, a polycyclic aromatic hydrocarbon (PAH). This compound is of significant interest due to its potential carcinogenic properties and its role in scientific research, particularly in the study of chemical carcinogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Fluoro-5-methylchrysene involves the fluorination of 5-methylchrysene. This can be achieved through various methods, including direct fluorination using elemental fluorine or more selective methods using fluorinating agents such as Selectfluor. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures for handling fluorinating agents .
Chemical Reactions Analysis
Types of Reactions: 11-Fluoro-5-methylchrysene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (for halogenation), nitric acid (for nitration), and sulfuric acid (for sulfonation) are employed.
Major Products Formed: The major products formed from these reactions include various fluorinated and oxygenated derivatives, which are useful for further studies in chemical carcinogenesis .
Scientific Research Applications
11-Fluoro-5-methylchrysene is primarily used in scientific research to study the mechanisms of chemical carcinogenesis. It serves as a model compound to investigate the metabolic activation and tumor-initiating activity of PAHs. Research has shown that this compound, along with other fluorinated derivatives, can induce tumors in experimental models, making it valuable for cancer research .
Mechanism of Action
The mechanism of action of 11-Fluoro-5-methylchrysene involves its metabolic activation to reactive intermediates that can bind to DNA and cause mutations. This process is facilitated by enzymes such as cytochrome P450, which hydroxylate the compound, leading to the formation of diol epoxides. These reactive intermediates can form DNA adducts, initiating carcinogenesis .
Comparison with Similar Compounds
- 1-Fluoro-5-methylchrysene
- 3-Fluoro-5-methylchrysene
- 6-Fluoro-5-methylchrysene
- 7-Fluoro-5-methylchrysene
- 9-Fluoro-5-methylchrysene
- 12-Fluoro-5-methylchrysene
Comparison: 11-Fluoro-5-methylchrysene is unique among its fluorinated counterparts due to its specific position of fluorination, which influences its metabolic activation and carcinogenic potential. Studies have shown that while some fluorinated derivatives are less active, this compound retains a high level of tumor-initiating activity, similar to 5-methylchrysene .
Properties
CAS No. |
64977-49-7 |
---|---|
Molecular Formula |
C19H13F |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
5-fluoro-11-methylchrysene |
InChI |
InChI=1S/C19H13F/c1-12-10-13-6-2-5-9-16(13)19-17(20)11-14-7-3-4-8-15(14)18(12)19/h2-11H,1H3 |
InChI Key |
VDDOUBDAAMGGJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3F |
Origin of Product |
United States |
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